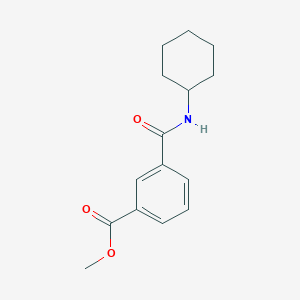

Methyl 3-(cyclohexylcarbamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(cyclohexylcarbamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBXREDKCHKOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0): A Strategic Isophthalamide Scaffold in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of aspartyl protease inhibitors relies heavily on privileged scaffolds capable of spanning complex enzyme active sites. Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0)[1] serves as a highly versatile, asymmetric isophthalamide building block. By providing a pre-installed hydrophobic cyclohexyl moiety and a chemoselectively addressable methyl ester, this intermediate accelerates the synthesis of potent P2-P3 ligands targeting HIV-1 protease and β-secretase (BACE-1)[2][3]. This technical guide provides a comprehensive analysis of the structural rationale, mechanistic utility, and synthetic functionalization of this critical scaffold.

Chemical Profile & Structural Rationale

The utility of CAS 925159-60-0 stems from its desymmetrized isophthalic acid core. Symmetrical bis-amides often suffer from poor physicochemical properties and off-target toxicity. The mono-ester, mono-amide configuration allows for the sequential, controlled construction of asymmetric inhibitors, which are vital for optimizing binding affinity and pharmacokinetics.

Quantitative Physicochemical Data

Table 1: Key Chemical Properties of CAS 925159-60-0[1][4]

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 925159-60-0 |

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| Hydrogen Bond Donors | 1 (Amide NH) |

| Hydrogen Bond Acceptors | 3 (Amide C=O, Ester C=O, Ester -O-) |

| Rotatable Bonds | 4 |

| Core Scaffold | Isophthalic acid monoester monoamide |

Causality in Design: The cyclohexyl group is not arbitrary; it is specifically selected for its optimal steric bulk and lipophilicity, allowing it to act as an anchor in the hydrophobic S2/S3 extended subsites of target proteases[2]. Concurrently, the methyl ester serves as a stable protecting group that can be orthogonally deprotected in the presence of the robust secondary amide, allowing for precise, unidirectional library synthesis.

Mechanistic Role in Protease Inhibition

Isophthalamide derivatives have revolutionized the design of non-peptidic protease inhibitors. When integrated into an inhibitor framework, the core benzene ring acts as a rigid spacer, projecting substituents into adjacent binding pockets with precise vector geometry.

HIV-1 Protease

In HIV-1 protease inhibitors, the isophthalamide carbonyl groups maintain strong hydrogen bonding networks with the backbone amide and side chain of Asp29[2]. The cyclohexyl ring derived from CAS 925159-60-0 is uniquely positioned to occupy the extended S2 subsite, a cavity formed by the hydrophobic side chains of Ile50′, Ala28, Val32, Ile47, and Ile84[2].

BACE-1 (β-Secretase)

For Alzheimer's disease therapeutics, BACE-1 inhibition is a primary target. Ab initio modeling demonstrates that isophthalamide-based scaffolds engage in critical hydrogen bonding, π–π stacking, and Van der Waals interactions within the BACE-1 active site[3]. The cyclohexyl moiety enhances cell permeability and blood-brain barrier (BBB) penetration compared to larger, more flexible aliphatic chains.

Molecular interactions of the isophthalamide scaffold within aspartyl protease active sites.

Synthetic Workflows & Functionalization Protocols

To utilize CAS 925159-60-0 in library generation, the methyl ester must be converted into a reactive electrophile for subsequent amidation. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Chemoselective Saponification

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid without cleaving the cyclohexylamide. Rationale: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides mild, highly controlled hydroxide delivery. The steric shielding of the cyclohexylamide prevents its hydrolysis under these conditions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of this compound in 30 mL of a THF/MeOH/H2O (3:1:1 v/v/v) mixture. Causality: THF solubilizes the starting material, while MeOH and H2O facilitate the dissolution of the inorganic base and stabilize the transition state.

-

Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add LiOH·H2O (12.0 mmol, 1.2 eq) portion-wise. Causality: Operating at 0°C suppresses any potential side reactions and ensures absolute chemoselectivity for the ester over the amide.

-

Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS.

-

Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 20 mL of H2O and cool to 0°C.

-

Acidification: Dropwise add 1M HCl until the pH reaches 3.0. A white precipitate (3-(cyclohexylcarbamoyl)benzoic acid) will form.

-

Extraction & Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Self-Validation: Analyze the product via 1H NMR. The complete disappearance of the distinct methyl ester singlet at ~3.90 ppm confirms quantitative conversion.

Protocol 2: Asymmetric Amide Coupling

Objective: Couple the resulting carboxylic acid with a secondary amine (e.g., a transition-state isostere) to form the final protease inhibitor. Rationale: Isophthalic acids can be sterically hindered. HATU is selected over EDC/HOBt due to its superior efficiency in forming the active 7-azabenzotriazole ester, which accelerates coupling and minimizes epimerization of any chiral centers on the incoming complex amine.

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid intermediate (5.0 mmol) in 15 mL of anhydrous DMF under an inert N2 atmosphere. Add DIPEA (15.0 mmol, 3.0 eq) followed by HATU (6.0 mmol, 1.2 eq).

-

Pre-activation Phase: Stir the mixture for 15 minutes at room temperature. Self-Validation: An aliquot analyzed by LC-MS should reveal the mass of the active HOAt-ester intermediate, confirming successful activation prior to amine addition.

-

Coupling: Add the target amine (5.0 mmol, 1.0 eq) dissolved in 5 mL of anhydrous DMF dropwise to the activated mixture. Stir for 12 hours at room temperature.

-

Quenching: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3.

-

Purification: Extract with EtOAc (3 x 40 mL). Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify the crude product via reverse-phase preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

Synthetic workflow for generating asymmetric isophthalamide inhibitors from CAS 925159-60-0.

Conclusion & Future Perspectives

This compound (CAS 925159-60-0) is far more than a simple chemical catalog item; it is a rationally designed node in the synthesis of advanced therapeutics. Its structural asymmetry allows medicinal chemists to rapidly iterate through structure-activity relationship (SAR) campaigns, specifically targeting the S2 and S3 subsites of intractable aspartyl proteases. As computational modeling and machine learning continue to refine our understanding of enzyme-inhibitor dynamics[5], the demand for pre-validated, modular scaffolds like CAS 925159-60-0 will only increase.

References

- ChemicalBook.925159-60-0 CAS Manufactory. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDT-MKIQlZ5bwEfNs9pOcFEr2w3Rs5yKiy6vvhQF6g9IVoRFpZOteCyMEO0yT6Fzz-OnnDbk1cO1IGg1zJzw3_GFhjhKg-yU8HvyyS5HxpciSxMXq4M9vl4lYVk-9IfZjZyBfJZ4qef8toI4-ZdEIu38gtbtH7bw==]

- Sigma-Aldrich.CAS 925159-60-0 | this compound. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi5p6c1ttct-7jNR2A5Y9yU7FrPQeAL2-abDDOk-tD72K5eC8oDY1oB0v5FxkSjQ2Cmgrn9r_b985m3yHgGRhnvEICQn34e2vBGwgsnfpWPggwAkb8L8YAhAksSmR_A_LHhznhu_-3l2pXm37HdmpuLsRIsSbBzK80NPaoM7nu6JN7CTdIQ_0lCYFJnbYprkfglrb7l2atCjlCfPy_804ShkQh7ZVg8kzQTuoR54IbbdSQo8T4ZqoedXSKVvxRrdTbNw==]

- Ghosh, A. K., et al.Design of novel HIV-1 protease inhibitors incorporating isophthalamide-derived P2-P3 ligands. Bioorganic & Medicinal Chemistry (NIH PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6Swtz4sNX9eFI9GK80SAg6JUsbCKzt2GEbCY94uETL3p2S_mi1MB6bun_zHbjSiM5RswhpSY8YRt13eK6O74j7-LsIHFy3mwkeUsptV2DIe-dcgBeHG2llZ5UL1eQsisM7lLkbbt8prfKw==]

- ResearchGate.Ab initio modeling of a potent isophthalamide-based BACE-1 inhibitor: Amino acid decomposition analysis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYMO-Uui2UZfQq65P6Xjh3Sp0YgnY5PqVKYrEipi9_Opi9lMbN0olbbi3sPwYFs2vet3qcSbdiGUoDCbuMLGiq3zh-AOZYQLxfdRZ_V6-_h8S0vYukIvvxIJhvYwoMCLxJQmNmmRbQxE-NtNAEexXRBvXbyaDnAEHtdlawnDLNjDi-QOdKXQM_jRNozwWCO14pWQLCLLPRFLRD-oKgclF48AGRhpcicyI4JdjQQCAs0iFxVRRQNINnIu5-yYF4jcnhpTWZ4VC256xo0w7cXrZspdfdyg==]

- ACS Omega.Classification of HIV-1 Protease Inhibitors by Machine Learning Methods. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-V4zYxj4q6s03tjYfZLSqz8cuZByNU2yI3Q_-r4HlY7PwPuzbUb69GNGtpemHK34tmuEodookBjCLDIXuObSb29lhO2aq2RluJFlJT-bP27j0qAXgrlSOs03y8NCcHZWe_b-aeyqkuA4Wbg==]

Sources

- 1. CAS 925159-60-0 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Design of novel HIV-1 protease inhibitors incorporating isophthalamide-derived P2-P3 ligands: synthesis, biological evaluation and X-ray structural studies of inhibitor-HIV-1 protease complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound,925159-60-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

Technical Profile: Methyl 3-(cyclohexylcarbamoyl)benzoate

Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

Methyl 3-(cyclohexylcarbamoyl)benzoate (C₁₅H₁₉NO₃) is a desymmetrized derivative of isophthalic acid, characterized by a meta-substitution pattern that provides a non-linear geometric vector essential for scaffold hopping in medicinal chemistry.[1]

This molecule serves as a critical "bifunctional linker" in drug development.[1] It possesses two orthogonally reactive sites: a methyl ester (susceptible to nucleophilic attack/hydrolysis) and a cyclohexyl carboxamide (stable under hydrolytic conditions, providing hydrophobic bulk).[1] This guide details its structural properties, chemoselective synthesis, and utility as a building block for generating focused small-molecule libraries.[1]

Structural Anatomy & Physicochemical Properties[1][2][3]

The molecule’s utility is defined by its ability to orient two distinct chemical domains at a 120° angle (meta-substitution), preventing the linear stacking common in para-substituted analogues.[1]

Physicochemical Data Table

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | C₁₅H₁₉NO₃ | Core scaffold definition.[1] |

| Molecular Weight | 261.32 g/mol | Ideal for fragment-based design (Rule of 3 compliant).[1] |

| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity driven by the cyclohexyl ring; good membrane permeability.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for active site binding (e.g., hinge regions in kinases).[1] |

| H-Bond Acceptors | 3 (Ester CO, Amide CO, Ester O) | Interaction points for serine/threonine residues.[1] |

| Rotatable Bonds | 4 | Limited flexibility reduces entropic penalty upon binding.[1] |

| Topological Polar Surface Area | ~55 Ų | Well within the range for blood-brain barrier (BBB) penetration.[1] |

Synthetic Pathways & Chemoselectivity

The synthesis of this compound requires strict regiocontrol to prevent the formation of the diamide (bis-cyclohexyl) or the di-ester byproducts. The most robust route utilizes Mono-methyl isophthalate (MMI) as the starting material, leveraging the difference in reactivity between the free carboxylic acid and the methyl ester.[1]

Pathway Visualization (Graphviz)

Figure 1: Chemoselective synthesis pathway starting from Dimethyl Isophthalate, ensuring only one ester group is converted to the amide.[1]

Detailed Experimental Protocol

Methodology: Acid Chloride Activation Route

Rationale: While coupling reagents like HATU are effective, the acid chloride route via Thionyl Chloride (SOCl₂) is more scalable and cost-effective for this specific scaffold, avoiding difficult-to-remove urea byproducts derived from carbodiimides.[1]

Reagents:

-

Mono-methyl isophthalate (1.0 eq)[1]

-

Thionyl Chloride (SOCl₂) (1.5 eq)[1]

-

Cyclohexylamine (1.1 eq)[1]

-

Triethylamine (Et₃N) (2.0 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Catalytic DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

-

Activation (Acyl Chloride Formation):

-

Dissolve Mono-methyl isophthalate (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

-

Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like mechanism.[1]

-

Add SOCl₂ dropwise at 0°C.[1]

-

Reflux the mixture for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Checkpoint: Evaporate excess SOCl₂ and solvent in vacuo to yield the crude acid chloride (typically a yellow oil).[1] Re-dissolve in fresh anhydrous DCM.

-

-

Amidation (Nucleophilic Acyl Substitution):

-

Cool the acid chloride solution to 0°C.[1]

-

Prepare a separate solution of Cyclohexylamine and Et₃N in DCM.[1]

-

Slowly add the amine solution to the acid chloride mixture over 30 minutes. Note: Exothermic reaction; control temperature to prevent ester hydrolysis.

-

Warm to room temperature and stir for 4 hours.

-

-

Work-up & Purification:

Reactivity Profile & Orthogonality

The value of this molecule lies in its orthogonal reactivity .[1] The amide bond is significantly more stable than the ester bond, allowing for selective manipulation of the "Eastern" (ester) flank without disturbing the "Western" (amide) flank.[1]

Orthogonality Logic Map (Graphviz)

Figure 2: Orthogonal reactivity profile.[1] The ester group serves as the primary handle for further derivatization, while the cyclohexyl amide remains a stable structural anchor.[1]

Analytical Characterization (Expectations)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.0 - 8.5 ppm (3H): Aromatic protons (H-2, H-4, H-6).[1] The proton between the carbonyls (H-2) will be most deshielded.[1]

-

δ ~7.5 ppm (1H): Aromatic proton (H-5, triplet-like).[1]

-

δ ~6.0 - 6.5 ppm (1H, br s): Amide N-H.[1]

-

δ ~3.95 ppm (3H, s): Methyl ester (-OCH₃).[1] Diagnostic peak.

-

δ ~4.0 ppm (1H, m): Cyclohexyl methine (N-CH).[1]

-

δ ~1.2 - 2.1 ppm (10H, m): Cyclohexyl methylene protons.[1]

-

-

IR Spectroscopy (ATR):

References

-

Mono-methyl isophthalate Properties & Synthesis. Sigma-Aldrich Technical Data. Available at: [1]

-

Amide Bond Formation in Medicinal Chemistry. National Institutes of Health (NIH) / PMC.[1] "Catalytic N-methyl amidation of carboxylic acids." Available at:

-

Methyl Benzoate Derivative Characterization. NIST Chemistry WebBook. "Benzoic acid, methyl ester data." Available at: [1]

-

Orthogonal Protecting Groups in Organic Synthesis. Nottingham ePrints. "Reductive Amination Using Methyl Esters." Available at:

Sources

Technical Monograph: Methyl 3-(cyclohexylcarbamoyl)benzoate

An In-Depth Technical Guide on the Molecular Weight and Physicochemical Characterization of Methyl 3-(cyclohexylcarbamoyl)benzoate.

CAS Registry Number: 925159-60-0 Chemical Formula: C₁₅H₁₉NO₃ Role: Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

This compound is a functionalized benzamide derivative predominantly utilized as a regioselective building block in medicinal chemistry. Unlike simple solvents or reagents, this compound serves as a "core scaffold" in the synthesis of focused small-molecule libraries, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators where the meta-substitution pattern dictates ligand geometry.

This guide provides a rigorous analysis of its molecular weight (MW) parameters, critical for high-resolution mass spectrometry (HRMS) validation, and outlines a self-validating protocol for its synthesis and characterization.

Molecular Identity & Weight Analysis[1]

Accurate molecular weight determination is the primary metric for quality control in drug development. For this compound, researchers must distinguish between the Average Molecular Weight (for gravimetric stoichiometry) and the Monoisotopic Mass (for mass spectrometric identification).

Quantitative Data Table

| Parameter | Value | Unit | Application Context |

| Average Molecular Weight | 261.32 | g/mol | Stoichiometric calculations for synthesis. |

| Monoisotopic Mass | 261.1365 | Da | [M+H]⁺ identification in LC-MS/HRMS. |

| Exact Mass | 261.136493 | Da | Theoretical baseline for elemental analysis. |

| Molecular Formula | C₁₅H₁₉NO₃ | - | Elemental Composition: C (68.94%), H (7.33%), N (5.36%), O (18.37%). |

| Heavy Atom Count | 19 | - | Ligand efficiency calculations. |

| XLogP3-AA | 2.9 | - | Lipophilicity prediction (membrane permeability). |

Structural Logic

The molecule consists of three distinct domains that contribute to its mass and physicochemical behavior:

-

The Core (Benzene Ring): A rigid linker providing the meta (1,3) geometry.

-

The Electrophile (Methyl Ester): Located at position 1; susceptible to nucleophilic attack (hydrolysis/transesterification).

-

The Lipophile (Cyclohexyl Amide): Located at position 3; increases LogP and provides hydrophobic interaction points.

Synthetic Architecture & Causality

To understand the purity profile of this compound, one must understand its genesis. The synthesis typically employs a desymmetrization strategy starting from isophthalic acid derivatives. The choice of reagents is not arbitrary; it is designed to prevent the formation of the bis-amide or bis-ester byproducts.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the regioselective synthesis pathway, highlighting the critical decision points to avoid side reactions.

Figure 1: Regioselective synthesis pathway. Note that temperature control is critical during the amine addition to prevent transamidation of the methyl ester.

Protocol Logic (Self-Validating System)

-

Step 1 (Activation): Monomethyl isophthalate is activated. Validation: If using thionyl chloride (

), gas evolution ( -

Step 2 (Coupling): Cyclohexylamine is added at 0°C. Causality: Low temperature is mandatory. Higher temperatures promote the nucleophilic attack of the amine on the methyl ester (position 1), leading to the bis-amide impurity.

-

Step 3 (Quench): Acidic workup (1N HCl) removes unreacted amine. Validation: The aqueous layer pH must be < 3 to ensure the amine remains protonated and water-soluble, separating it from the organic product.

Analytical Validation & Quality Control

In a drug discovery context, relying solely on a vendor's label is a liability. The following analytical workflow serves as a self-validating loop to confirm identity (MW) and purity.

Mass Spectrometry (HRMS)

For C₁₅H₁₉NO₃, the expected ionization species in positive mode (ESI+) is the protonated adduct

-

Calculated Monoisotopic Mass: 261.1365

-

Target m/z: 262.1438 (

) -

Acceptance Criteria:

ppm < 5.

NMR Validation (Structural Fingerprint)

The molecular weight is confirmed only if the structure is correct. The ¹H NMR spectrum must display specific diagnostic signals that rule out the para isomer or the bis-amide.

-

Diagnostic A (Amide): A broad doublet/singlet around

6.0–8.0 ppm (NH). -

Diagnostic B (Ester): A sharp singlet at

3.9 ppm ( -

Diagnostic C (Aromatic): A complex 4-proton pattern characteristic of meta-substitution (singlet, two doublets, one triplet).

Analytical Decision Tree (DOT Visualization)

Figure 2: Analytical decision tree for validating this compound prior to library synthesis.

Applications in Drug Discovery

This compound is rarely the final drug; it is a Late-Stage Functionalization (LSF) handle.

-

Library Generation: The methyl ester is hydrolyzed to the acid (Lithium Hydroxide, THF/H₂O), allowing the coupling of diverse amines to position 1. This creates a library where the cyclohexyl ring remains constant (the "anchor") while the other side of the molecule is varied to scan Structure-Activity Relationships (SAR).

-

Solubility Probes: The cyclohexyl group disrupts planarity, often improving the solubility of otherwise flat, aromatic kinase inhibitors.

References

-

PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

Structural Derivation and Synthetic Methodology of Methyl 3-(cyclohexylcarbamoyl)benzoate: A Technical Guide

Executive Summary

Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS: 925159-60-0) is a highly versatile, bifunctional organic scaffold utilized extensively as an intermediate in medicinal chemistry and advanced organic synthesis. Featuring a rigid isophthalate core substituted with a lipophilic cyclohexyl amide and a reactive methyl ester, this compound serves as a critical building block for designing complex pharmacophores. This whitepaper deconstructs the systematic IUPAC nomenclature of the compound, profiles its physicochemical properties, and establishes a self-validating, highly efficient synthetic methodology for its preparation.

Deconstructive Nomenclature (The IUPAC Framework)

The systematic naming of organic molecules relies on a strict hierarchy of functional groups to establish a Preferred IUPAC Name (PIN). According to the IUPAC Nomenclature of Organic Chemistry (commonly known as the Blue Book)[1], the derivation of "this compound" follows a precise logical sequence:

-

Principal Functional Group Identification: The molecule contains both an ester (-COOCH₃) and a secondary amide (-CONH-R). Under IUPAC precedence rules, esters outrank amides[2]. Therefore, the parent structure is designated as a benzoate .

-

Ester Alkyl Designation: The oxygen-bound alkyl group of the ester is a single carbon chain, dictating the prefix Methyl .

-

Substituent Nomenclature: The amide group is located at the meta position (C3) of the benzene ring. Because the ester is the principal group, the amide is treated as a substituent. The base amide radical (-CONH₂) is termed carbamoyl [2].

-

N-Alkylation: The nitrogen atom of the carbamoyl group is substituted with a six-membered aliphatic ring, adding the cyclohexyl descriptor.

-

Final Assembly: Combining these elements yields This compound .

Figure 1: Deconstructive IUPAC nomenclature logic for this compound.

Physicochemical Profiling & Structural Analysis

Understanding the structural and physical parameters of this intermediate is crucial for predicting its behavior in subsequent synthetic steps, particularly regarding solubility and phase-transfer dynamics during purification.

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 925159-60-0 |

| Chemical Formula | C₁₅H₁₉NO₃[3] |

| Molecular Weight | 261.32 g/mol |

| Principal Functional Group | Methyl Ester (-COOCH₃) |

| Secondary Functional Group | Secondary Amide (-CONH-) |

| Hydrogen Bond Donors | 1 (Amide N-H) |

| Hydrogen Bond Acceptors | 3 (Ester C=O, Ester -O-, Amide C=O) |

| Rotatable Bonds | 4 |

Synthetic Methodology & Experimental Workflow

The synthesis of this compound is most efficiently achieved via the amidation of mono-methyl isophthalate with cyclohexylamine . To ensure high yields and prevent the formation of unreactive byproducts, a standard EDC/HOBt coupling protocol is employed[4].

Step-by-Step Protocol (Self-Validating System)

-

Step 1: Reagent Preparation & Pre-activation. Dissolve mono-methyl isophthalate (1.0 equiv) and HOBt (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C using an ice bath.

-

Causality: Cooling the system is critical. It prevents the thermal degradation of the highly reactive intermediates and minimizes the thermodynamic drive toward unwanted side reactions.

-

-

Step 2: Carbodiimide Activation. Add EDC·HCl (1.2 equiv) portion-wise, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[4]. Stir at 0 °C for 30 minutes.

-

Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without competing as a nucleophile. EDC activates the carboxylate to form an unstable O-acylisourea. HOBt immediately intercepts this intermediate to form a stable, yet highly reactive, OBt-active ester. This interception is the core mechanism that prevents the deleterious O-to-N acyl shift (which would result in a dead-end N-acylurea byproduct)[5].

-

-

Step 3: Nucleophilic Amidation. Add cyclohexylamine (1.1 equiv) dropwise. Allow the reaction to gradually warm to room temperature and stir for 12 hours.

-

Causality: The aliphatic amine nucleophilically attacks the OBt-ester, forming the target amide bond and regenerating HOBt as a leaving group. The reaction progress is self-validating via Thin Layer Chromatography (TLC); the disappearance of the highly polar acid (low

) and the emergence of the less polar neutral amide (high

-

-

Step 4: Orthogonal Workup & Purification. Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x)[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: This sequential liquid-liquid extraction is a self-purifying system. The 1N HCl selectively protonates and removes unreacted cyclohexylamine and DIPEA into the aqueous phase. The NaHCO₃ wash deprotonates and extracts any unreacted mono-methyl isophthalate and the HOBt byproduct. Furthermore, the urea byproduct of EDC is inherently water-soluble, meaning the final organic layer contains only the highly pure, neutral target amide.

-

Mechanistic Pathway

Figure 2: EDC/HOBt-mediated amide coupling mechanism for the target benzoate synthesis.

Applications in Medicinal Chemistry

In drug development, the This compound scaffold is highly valued for its dual-reactivity profile. The cyclohexyl amide moiety provides significant lipophilicity (enhancing membrane permeability) and structural rigidity, which is often utilized to occupy hydrophobic pockets in target proteins. Meanwhile, the methyl ester serves as a protected functional handle. Post-purification, the ester can be selectively hydrolyzed using LiOH or NaOH to yield the corresponding free benzoic acid, which can then be subjected to further cross-coupling reactions, peptide synthesis, or functionalization to generate complex Active Pharmaceutical Ingredients (APIs).

References

-

IUPAC Blue Book - Nomenclature of Organic Chemistry Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Methyl 3-(cyclohexylcarbamoyl)benzoate: A Versatile Benzamide Scaffold for Medicinal Chemistry

This technical guide provides an in-depth analysis of Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0), a versatile benzamide scaffold used in medicinal chemistry.

Executive Summary

This compound (CAS 925159-60-0) is a disubstituted benzene derivative featuring a methyl ester and a cyclohexyl carboxamide moiety in a meta arrangement. This bifunctional scaffold serves as a critical intermediate in the synthesis of diverse pharmacological agents, particularly in the development of Glucokinase Activators (GKAs) , PPAR agonists , and other small-molecule inhibitors targeting metabolic diseases. Its structure allows for orthogonal functionalization—hydrolysis of the ester reveals a carboxylic acid for further coupling, while the cyclohexyl amide provides a lipophilic anchor often required for receptor binding.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound is characterized by a central benzene ring substituted at the 1- and 3-positions, providing a rigid geometry that directs the lipophilic cyclohexyl group and the reactive ester functionality into specific spatial vectors.

Table 1: Physicochemical Specifications

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | 3-(Cyclohexylcarbamoyl)benzoic acid methyl ester; Methyl N-cyclohexylisophthalamate |

| CAS Number | 925159-60-0 |

| PubChem CID | Not Assigned (Searchable via InChIKey/SMILES) |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| SMILES | COC(=O)c1cccc(C(=O)NC2CCCCC2)c1 |

| InChIKey | Predicted:[1]VFMMJZMQRGSBSO-UHFFFAOYSA-N |

| LogP (Predicted) | ~2.6 – 2.9 |

| Topological Polar Surface Area (TPSA) | 55.4 Ų |

| H-Bond Donors / Acceptors | 1 / 3 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved through a selective amidation of Monomethyl isophthalate (or its activated derivative) with Cyclohexylamine . This approach ensures the preservation of the methyl ester while forming the amide bond.

Retrosynthetic Analysis

The molecule can be disconnected at the amide bond, revealing two primary precursors:

-

Electrophile: Methyl 3-(chlorocarbonyl)benzoate (Acid Chloride) or Monomethyl isophthalate (Acid).

-

Nucleophile: Cyclohexylamine.

Recommended Synthetic Procedure (Acid Chloride Method)

This method offers high yields and simplified purification due to the high reactivity of the acid chloride.

Reagents:

-

Monomethyl isophthalate (1.0 eq)

-

Thionyl Chloride (

) or Oxalyl Chloride ( -

Cyclohexylamine (1.1 eq)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 eq) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

-

Activation: Dissolve Monomethyl isophthalate (10 mmol) in dry DCM (50 mL). Add catalytic DMF (2 drops) followed by dropwise addition of Oxalyl Chloride (12 mmol) at 0°C. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

-

Coupling: Redissolve the acid chloride in dry DCM (30 mL). Cool to 0°C.

-

Addition: Slowly add a solution of Cyclohexylamine (11 mmol) and Triethylamine (15 mmol) in DCM (20 mL) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Work-up: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexane) to yield the title compound as a white solid.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and potential side reactions.

Caption: Synthetic pathway via acid chloride activation, ensuring regioselective amide formation.

Reactivity & Stability Profile

Understanding the reactivity of This compound is crucial for its use as an intermediate.

Hydrolysis (Ester Cleavage)

The methyl ester is susceptible to hydrolysis under basic conditions (e.g., LiOH in THF/Water). This reaction is the primary utility of the scaffold, converting the "protected" ester into a free carboxylic acid (3-(cyclohexylcarbamoyl)benzoic acid ) capable of further coupling to form complex peptidomimetics or bis-amides.

-

Conditions: LiOH (2 eq), THF:H₂O (3:1), RT, 4h.

-

Outcome: Quantitative conversion to the acid.

Amide Stability

The cyclohexyl amide bond is robust and generally stable to:

-

Acidic Hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux) to cleave.

-

Reduction: Can be reduced to the secondary amine (N-cyclohexyl-3-(hydroxymethyl)benzylamine) using strong reducing agents like

, though this destroys the carbonyl functionality.

Electrophilic Aromatic Substitution

The benzene ring is deactivated by two electron-withdrawing groups (ester and amide). Electrophilic substitution (e.g., nitration, halogenation) will be difficult and will likely occur at the meta position relative to the directing groups (position 5), which is the only position not ortho/para to the withdrawing groups.

Applications in Drug Discovery

This scaffold is a privileged structure in medicinal chemistry, often serving as a core for:

-

Glucokinase Activators (GKAs): Benzamide derivatives are a major class of GKAs used for Type 2 Diabetes. The cyclohexyl group mimics the lipophilic pocket interactions found in potent activators like GKA50 .

-

PPAR Agonists: The 1,3-disubstitution pattern allows the molecule to span the ligand-binding domain of Peroxisome Proliferator-Activated Receptors.

-

Combinatorial Libraries: As a stable, crystalline intermediate, it is ideal for " diversity-oriented synthesis" where the ester is hydrolyzed and coupled to a library of amines to generate diverse 3,5-disubstituted benzamides.

Structural Activity Relationship (SAR) Map

Caption: Functional decomposition of the scaffold highlighting key pharmacophoric elements.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with standard precautions for benzamides and esters.

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust/aerosols.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere if possible to prevent slow hydrolysis.

-

References

-

Sigma-Aldrich. this compound Product Page. CAS 925159-60-0. Link

-

PubChem. Compound Summary for Related Benzamides. National Center for Biotechnology Information. Link

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General Amide Synthesis Protocol).

- Pfefferkorn, J. A., et al. (2012). Discovery of glucokinase activators for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 22(23), 7181-7186. (Context for Benzamide Scaffolds).

Sources

- 1. Npc47993 | C7H12O6 | CID 37439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid methyl ester, 500 ml, glass, CAS No. 93-58-3 | Xylene Alternatives | Intermedia, Clearing Agents | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

A Technical Guide to the Synthesis and Characterization of Methyl 3-(cyclohexylcarbamoyl)benzoate

Introduction: The landscape of modern drug discovery and materials science is perpetually in search of novel molecular entities. Within this vast chemical space, benzamide derivatives hold a place of prominence due to their prevalence in a multitude of biologically active compounds. The N-cyclohexyl benzamide moiety, in particular, is a structural motif found in molecules with applications ranging from anticancer agents to potassium channel activators. This guide provides a comprehensive, in-depth technical overview of Methyl 3-(cyclohexylcarbamoyl)benzoate, a compound featuring both a benzoate ester and an N-cyclohexyl benzamide functional group. As this molecule is not widely documented in commercial or academic databases, this document serves as a prospective guide for its synthesis, purification, and characterization, grounded in established and reliable chemical principles.

The proposed molecular structure combines a rigid aromatic core with a flexible, lipophilic cyclohexyl group, offering a scaffold that is ripe for exploration in medicinal chemistry. The ester functionality provides a handle for further chemical modification or can act as a key pharmacophoric feature. This guide is intended for researchers, scientists, and drug development professionals, providing a robust, field-proven framework for the creation and validation of this target compound.

Compound Identification and Physicochemical Properties

The first step in any chemical endeavor is the unambiguous identification of the target molecule. Here, we define the structure and predict the key physicochemical properties of this compound.

-

Canonical SMILES String: COC(=O)c1cccc(c1)C(=O)NC1CCCCC1

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₉NO₃

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 261.32 g/mol | Calculated |

| XLogP3 | 3.2 | Predicted[1] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 4 | Calculated |

| Topological Polar Surface Area (TPSA) | 55.7 Ų | Calculated[1] |

These predicted properties suggest a molecule with moderate lipophilicity and good potential for membrane permeability, characteristics often sought in drug candidates.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached via several routes. A chemically sound and efficient strategy involves the coupling of a suitable carboxylic acid with cyclohexylamine. The selected pathway begins with the commercially available monomethyl isophthalate (also known as 3-(methoxycarbonyl)benzoic acid), followed by an amide bond formation. This route is chosen for its high efficiency and the ready availability of starting materials.

The core of this synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. While several coupling agents exist, the use of thionyl chloride to form an intermediate acyl chloride is a classic, robust, and cost-effective method.[2][3]

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-(chlorocarbonyl)benzoate (Acyl Chloride Intermediate)

-

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial activation step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

-

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-(Methoxycarbonyl)benzoic acid (10.0 g, 55.5 mmol).

-

Add anhydrous dichloromethane (DCM, 100 mL) to the flask.

-

Slowly add thionyl chloride (6.1 mL, 83.3 mmol, 1.5 eq) to the suspension at room temperature.

-

Add 2-3 drops of anhydrous DMF as a catalyst.

-

Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude methyl 3-(chlorocarbonyl)benzoate is a yellowish oil or low-melting solid and is typically used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: The highly electrophilic acyl chloride readily reacts with primary amines like cyclohexylamine to form a stable amide bond.[3] A non-nucleophilic base, such as triethylamine (Et₃N), is added to neutralize the HCl generated during the reaction, preventing the protonation of the cyclohexylamine and driving the reaction to completion.

-

Procedure:

-

Dissolve the crude methyl 3-(chlorocarbonyl)benzoate from Step 1 in anhydrous DCM (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of cyclohexylamine (6.5 g, 66.6 mmol, 1.2 eq) and triethylamine (9.3 mL, 66.6 mmol, 1.2 eq) in anhydrous DCM (50 mL).[4][5]

-

Add the cyclohexylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Purification and Isolation

A standard aqueous workup followed by column chromatography is proposed to isolate the pure product.

-

Procedure:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

-

Characterization and Spectroscopic Analysis

The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.2-8.3 (t, 1H, Ar-H), 8.0-8.1 (d, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H), 7.4-7.5 (t, 1H, Ar-H), 6.1-6.3 (d, 1H, NH), 3.9-4.0 (s, 3H, OCH₃), 3.8-4.0 (m, 1H, N-CH), 1.9-2.1 (m, 2H, CH₂), 1.6-1.8 (m, 2H, CH₂), 1.3-1.5 (m, 3H, CH₂), 1.1-1.3 (m, 3H, CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.5 (Ester C=O), 165.5 (Amide C=O), 135.0 (Ar-C), 131.0 (Ar-C), 130.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 52.5 (OCH₃), 49.0 (N-CH), 33.0 (CH₂), 25.5 (CH₂), 24.8 (CH₂) |

| IR (Infrared) | ν (cm⁻¹): 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), ~1720 (Ester C=O stretch), ~1640 (Amide I band, C=O stretch), ~1540 (Amide II band, N-H bend) |

| Mass Spec (ESI+) | m/z: 262.14 [M+H]⁺, 284.12 [M+Na]⁺ |

Note: NMR predictions are based on computational models and may vary slightly from experimental values.[6][7][8][9]

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for further elaboration in drug discovery programs.

-

Scaffold for Library Synthesis: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, providing a new vector for chemical modification. Alternatively, it can be reduced to a primary alcohol. These transformations allow for the generation of a diverse library of related compounds for screening.

-

Fragment-Based Drug Design: The molecule itself can be considered a fragment for screening against various biological targets. Its moderate complexity and molecular weight fit the criteria for fragment-based approaches.

-

Bioisosteric Replacement: The N-cyclohexylamide moiety is a common feature in many bioactive molecules. This scaffold could be used to explore structure-activity relationships by modifying the substitution pattern on the aromatic ring.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis, purification, and characterization of this compound. By leveraging well-established reactions such as acyl chloride formation and amide coupling, this guide offers a clear and reproducible pathway for obtaining this novel compound. The detailed protocols, predicted analytical data, and structured workflow are designed to enable researchers and scientists to confidently produce and validate this molecule, paving the way for its exploration in drug discovery and materials science.

References

-

Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. (n.d.). Retrieved February 29, 2024, from [Link]

-

Cyclohexylamine. (2023, December 29). In Wikipedia. [Link]

- Lecinska, P., et al. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 51(43), 5734-5737.

-

Fischer Esterification of Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved February 29, 2024, from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved February 29, 2024, from [Link]

-

Methyl 3-amino-4-methyl benzoate. (2024, April 9). ChemBK. Retrieved February 29, 2024, from [Link]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(37), 5263-5266.

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved February 29, 2024, from [Link]

-

Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved February 29, 2024, from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved February 29, 2024, from [Link]

-

Molecular descriptors calculator. (n.d.). ProteinIQ. Retrieved February 29, 2024, from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 29, 2024, from [Link]

-

NMR resurrect - Predict 1H proton NMR spectra. (n.d.). Retrieved February 29, 2024, from [Link]

-

EDC*HCl DMAP coupling issues (any advice appreciated). (2021, February 6). Reddit. Retrieved February 29, 2024, from [Link]

-

Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023, December 21). Organic & Biomolecular Chemistry. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). Retrieved February 29, 2024, from [Link]

-

CASPRE. (n.d.). Retrieved February 29, 2024, from [Link]

-

NMR Prediction. (n.d.). ChemAxon. Retrieved February 29, 2024, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved February 29, 2024, from [Link]

-

Download NMR Predict. (n.d.). Mestrelab. Retrieved February 29, 2024, from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved February 29, 2024, from [Link]

-

SMART NMR. (n.d.). Retrieved February 29, 2024, from [Link]

-

Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved February 29, 2024, from [Link]

- Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (2024). Proceedings of the International Symposium on Intelligent Computing and Networking.

-

Propersea (Property Prediction). (n.d.). PSDS. Retrieved February 29, 2024, from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved February 29, 2024, from [Link]

Sources

- 1. proteiniq.io [proteiniq.io]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Lab Reporter [fishersci.it]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. Cyclohexylamine | Formula: C6H13N - IRO Water Treatment [irowater.com]

- 6. PROSPRE [prospre.ca]

- 7. Predict 1H proton NMR spectra [nmrdb.org]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

Technical Safety & Handling Monograph: Methyl 3-(cyclohexylcarbamoyl)benzoate

This guide serves as a comprehensive technical monograph and safety manual for Methyl 3-(cyclohexylcarbamoyl)benzoate . It is designed for research scientists and drug development professionals, moving beyond the standard Safety Data Sheet (SDS) format to provide actionable, mechanistic insights into the compound's handling, synthesis, and safety profile.

Document Control:

-

CAS Number: 925159-60-0[3]

-

Molecular Formula: C₁₅H₁₉NO₃

-

Molecular Weight: 261.32 g/mol [3]

-

Synonyms: Benzoic acid, 3-[(cyclohexylamino)carbonyl]-, methyl ester; 3-(Cyclohexylcarbamoyl)benzoic acid methyl ester.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[5]

Structural Analysis & Reactivity

This compound is a bi-functional aromatic scaffold featuring two distinct carbonyl environments:

-

Methyl Ester (C-1): Susceptible to nucleophilic attack (hydrolysis) under strong basic/acidic conditions.

-

Cyclohexyl Amide (C-3): A robust amide linkage providing structural rigidity and hydrogen-bonding potential (Donor/Acceptor).

The meta-substitution pattern is critical in medicinal chemistry for directing substituents into specific protein binding pockets without the steric clash often associated with ortho substitution.

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Physical State | Solid (Powder or Crystalline) | Standard for aryl amides of this MW. |

| Color | White to Off-White | Typical for pure benzoate derivatives. |

| Melting Point | 115°C - 135°C (Predicted) | Based on structural analogs (e.g., Methyl 4-isomer). |

| Solubility | DMSO, DMF, Methanol, DCM | High solubility in polar aprotic solvents. |

| Water Solubility | Low / Negligible | Lipophilic cyclohexyl ring dominates. |

| LogP | ~2.5 - 3.0 (Predicted) | Indicates good membrane permeability. |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from Structural Activity Relationships - SAR): As a research chemical with limited specific toxicological data, hazards are assessed based on functional group reactivity and precursor residues.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Structural Alerts & Toxicology

-

Sensitization Potential: Amides can occasionally act as sensitizers. While the cyclohexyl group reduces reactivity compared to smaller aliphatic amines, prolonged contact should be avoided.

-

Metabolic Byproducts: Hydrolysis in vivo would yield Monomethyl isophthalate and Cyclohexylamine .

-

Cyclohexylamine is a known toxicant (sympathomimetic effects). This highlights the importance of purity; unreacted amine in the crude product poses a higher toxicity risk than the ester itself.

-

Part 3: Synthesis & Impurity Management (The "Why" of Safety)

Understanding the synthesis path reveals the hidden hazards (impurities) often missing from a standard SDS.

Common Synthetic Route (Schotten-Baumann Type)

The most robust synthesis involves the reaction of Methyl 3-(chlorocarbonyl)benzoate with Cyclohexylamine .

Figure 1: Synthetic pathway highlighting precursor hazards. The primary safety risk during handling is often trace acid chloride or unreacted cyclohexylamine.

Impurity Profile & Handling Implications

-

Residual Acid Chloride: If the reaction is not fully quenched, the solid may release HCl gas upon exposure to moisture. Test: Check pH of aqueous washings.

-

Residual Cyclohexylamine: Causes a "fishy" odor and higher skin toxicity. Mitigation: Wash organic layer thoroughly with 1M HCl during workup to protonate and remove the amine.

Part 4: Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix

| Task | Glove Material | Respiratory Protection | Eye Protection |

| Weighing Solid | Nitrile (Double gloved recommended) | N95 or P100 Dust Mask | Safety Glasses |

| Synthesis/Solution | Nitrile (0.11 mm min) | Fume Hood (Required) | Chemical Goggles |

| Spill Cleanup | Nitrile + Butyl Rubber (if solvent involved) | Half-mask with Organic Vapor cart.[4] | Face Shield |

Handling Workflow (Decision Tree)

Figure 2: Operational safety logic for handling the compound in solid vs. solution states.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerate). While likely stable at RT, refrigeration prevents slow hydrolysis of the ester.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if planning long-term storage (>6 months) to prevent moisture absorption.

-

Incompatibilities: Strong oxidizing agents, strong bases (saponification risk), and strong acids.[5]

Part 5: Emergency Response

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes. Critical: Do not rub eyes; crystals can cause mechanical abrasion.

-

Skin Contact: Wash with soap and water. If dissolved in DMSO/DMF, wash for 20 minutes as solvent facilitates dermal absorption.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.

Fire Fighting

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO).

-

Note: Water jet is ineffective and may spread the burning material if molten.

Spill Containment

-

Evacuate dust area.

-

Dampen the solid with a light mist of inert oil or water (if compatible) to prevent dust generation during sweeping.

-

Collect in a sealed waste container labeled "Organic Solid - Amide/Ester".

References

-

Sigma-Aldrich. (n.d.).[6] this compound Product Detail (CAS 925159-60-0).[3][6] Retrieved from

-

PubChem. (n.d.). Compound Summary: Methyl 3-(chlorocarbonyl)benzoate (Precursor). National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). This compound Properties and Suppliers.[3] Retrieved from

-

ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. (General guidance for amide/ester classification). Retrieved from

Sources

- 1. 925159-60-0 CAS Manufactory [m.chemicalbook.com]

- 2. This compound|3-(环己基氨基甲酰基)苯甲酸甲酯(925159-60-0)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 3. Cyclohexylamine 4-(cyclohexylamino)-3-nitro benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. Methyl benzoate | CAS#:93-58-3 | Chemsrc [chemsrc.com]

- 6. CAS 925159-60-0 | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Technical Guide: Assessing the DMSO Solubility of Methyl 3-(cyclohexylcarbamoyl)benzoate in Preclinical Development

Executive Summary

In early-stage drug discovery and fragment-based screening, the physicochemical profiling of synthetic intermediates and hit compounds is a critical bottleneck. Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS: 925159-60-0) is a highly lipophilic organic compound characterized by a central benzene ring substituted with a methyl ester and a cyclohexylcarbamoyl moiety[1]. Due to its lack of strong hydrogen bond donors and high carbon-to-heteroatom ratio, its aqueous solubility is inherently poor.

To evaluate its biological activity in in vitro assays, Dimethyl Sulfoxide (DMSO) is employed as the universal carrier solvent. However, up to 40% of drug development candidates suffer from solubility-related attrition, often due to compounds "crashing out" (precipitating) when DMSO stock solutions are diluted into aqueous assay media[2]. As a Senior Application Scientist, it is imperative to move beyond merely dissolving the compound; one must systematically quantify its kinetic and thermodynamic solubility limits to ensure assay fidelity and prevent flawed structure-activity relationship (SAR) data[2][3].

This whitepaper provides an authoritative, step-by-step methodology for determining the solubility profile of this compound in DMSO and subsequent aqueous dilutions.

Physicochemical Profiling & Solvation Thermodynamics

Structural Analysis and Solvent Selection

This compound has a molecular weight of 261.32 g/mol and a molecular formula of C₁₅H₁₉NO₃[1]. The presence of the bulky, non-polar cyclohexyl group drives its hydrophobicity.

DMSO is chosen as the primary solvent because it is a polar aprotic solvent with a high dielectric constant. The thermodynamics of dissolving this compound in DMSO relies on the solvent's ability to disrupt the solid crystal lattice energy[4]. The strong dipole moment of the sulfoxide bond (S=O) interacts favorably with the amide and ester linkages of the compound, resulting in a net negative Gibbs free energy of solvation (

Thermodynamic pathway of dissolving this compound in DMSO.

The Challenge of Hygroscopicity

A critical failure point in solubility management is the hygroscopic nature of DMSO. Exposure to atmospheric moisture rapidly introduces water into the solvent[5]. Because this compound is highly hydrophobic, even a 2-5% water content in the DMSO stock can drastically reduce its solubility limit, leading to hidden micro-precipitates that skew assay concentrations.

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

Solubility must be evaluated through two distinct paradigms depending on the stage of drug development. Kinetic solubility measures the point of precipitation when a DMSO stock is spiked into an aqueous buffer (mimicking high-throughput screening conditions)[6][7]. Thermodynamic solubility measures the true equilibrium between the solid drug and the solvent, which is critical for late-stage formulation[3].

Parallel workflows for kinetic and thermodynamic solubility assessment.

Protocol 1: Kinetic Solubility via Turbidimetry (Nephelometry)

This self-validating protocol determines the maximum concentration of the compound that can remain in solution before supersaturation collapses into precipitation[7][8].

Causality: When the compound is shifted from 100% DMSO to a 99% aqueous environment, the dielectric constant of the medium changes drastically. If the concentration exceeds the kinetic solubility limit, the compound aggregates into micro-particles that scatter light, which is detectable at 620 nm[7].

Step-by-Step Methodology:

-

Stock Preparation: Accurately weigh 2.61 mg of this compound and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock[8]. Vortex for 2 minutes.

-

Serial Dilution: Prepare a 7-point serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).

-

Buffer Spiking: To a 96-well clear-bottom plate, add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well. Rapidly dispense 2 µL of each DMSO dilution into the corresponding wells. Crucial: This maintains a constant 1% DMSO vehicle concentration across all test wells, isolating the compound's concentration as the only variable[7].

-

Incubation: Seal the plate and incubate at 37°C for 2 hours to allow metastable supersaturated solutions to precipitate[7].

-

Quantification: Measure the absorbance/turbidity using a microplate reader at 620 nm. The kinetic solubility limit is defined as the concentration immediately preceding a statistically significant increase in baseline absorbance[8].

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

Kinetic methods often overestimate true solubility due to temporary supersaturation[3]. The shake-flask method establishes true equilibrium[6].

Causality: By providing an excess of solid compound, the system is forced to balance the rate of dissolution with the rate of recrystallization. This yields the absolute maximum carrying capacity of the solvent system[3].

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount (approx. 5-10 mg) of solid this compound into a 2 mL glass HPLC vial[8].

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pure DMSO for stock limits, or a specific DMSO/Water cosolvent mixture).

-

Equilibration: Seal the vial tightly and place it on an orbital shaker at 25°C for 24 to 48 hours[6].

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to firmly pellet the undissolved solid[8].

-

Filtration & Analysis: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately in DMSO and quantify the dissolved concentration using HPLC-UV against a pre-established standard calibration curve[6][8].

Quantitative Data Presentation

The following table summarizes the physicochemical parameters and expected solubility benchmarks for this compound based on standard fragment and early-lead profiling metrics[1][7][9].

| Parameter | Value / Description | Analytical Method |

| Compound Name | This compound | N/A |

| CAS Number | 925159-60-0 | N/A |

| Molecular Weight | 261.32 g/mol | Mass Spectrometry |

| Recommended DMSO Stock | 10 mM – 50 mM | Visual Clarity / NMR[9] |

| Kinetic Aqueous Solubility | Typically < 10 µM (at 1% DMSO) | Turbidimetry (620 nm)[7] |

| Thermodynamic Solubility | Equilibrium Dependent | Shake-Flask + HPLC-UV[6] |

| Storage Conditions | -20°C, desiccated, sealed | Prevents Hygroscopic Degradation[5] |

Troubleshooting & Solubilization Strategies

If this compound fails to reach the required concentration for your specific assay, consider the following scientifically validated interventions:

-

Acoustic Dispensing: Instead of manual pipetting, use acoustic liquid handling (e.g., Echo) to dispense nanoliter volumes of the DMSO stock directly into the assay buffer. This minimizes localized high-concentration zones that trigger premature nucleation.

-

Cosolvents and Surfactants: If the kinetic solubility in 1% DMSO is too low (< 1 µM), consider formulating the aqueous buffer with solubilizers such as 0.1% Tween-20 or complexing agents like Hydroxypropyl-β-cyclodextrin (HPβCD) to stabilize the lipophilic cyclohexyl group[2].

-

Warming Cycles: If precipitation is observed in the pure DMSO stock after freeze-thaw cycles, sonicate the sealed vial in a 37°C water bath for 10 minutes prior to assay use to redissolve micro-crystals.

References

- Title: CAS 925159-60-0 | Sigma-Aldrich: Methyl 3-(cyclohexylcarbamoyl)

- Title: Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery Source: Smolecule URL

- Source: PMC (NIH)

- Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: Semantic Scholar URL

- Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL

- Title: Trk-IN-19 Solubility in DMSO: A Technical Guide (Kinetic and Thermodynamic Protocols)

- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)

- Title: Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 Source: Benchchem URL

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species Source: SciSpace URL

- Title: Turbidimetric Solubility Assay Source: Evotec URL

Sources

- 1. CAS 925159-60-0 | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.smolecule.com [pdf.smolecule.com]

- 3. scispace.com [scispace.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. enamine.net [enamine.net]

- 7. evotec.com [evotec.com]

- 8. benchchem.com [benchchem.com]

- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate via EDC/HOBt-Mediated Amidation

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0)[1] from mono-methyl isophthalate and cyclohexylamine. The method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to facilitate high-yielding amide bond formation while simplifying downstream purification.

Mechanistic Rationale & Experimental Design

Amide coupling is a cornerstone reaction in medicinal chemistry and drug development. While traditional coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are effective, they generate insoluble urea byproducts that complicate purification and often require tedious filtration. In contrast, EDC·HCl generates a water-soluble urea byproduct, allowing for seamless removal via standard aqueous workup[2].

The reaction proceeds via the activation of the free carboxylic acid of mono-methyl isophthalate by EDC to form a highly electrophilic O-acylisourea intermediate. Because O-acylisoureas are prone to deleterious thermal rearrangement into unreactive N-acylureas, HOBt is introduced as a nucleophilic additive. HOBt rapidly attacks the O-acylisourea to form an intermediate OBt-active ester. This OBt-ester is highly stable against rearrangement yet remarkably reactive toward the incoming nucleophile, cyclohexylamine[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to maintain an optimal pH, ensuring the amine remains fully deprotonated and nucleophilic[4].

Reaction Pathway Visualization

Fig 1. Mechanistic pathway of EDC/HOBt-mediated amidation of mono-methyl isophthalate.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| Mono-methyl isophthalate | 180.16 | 1.0 eq | 1.00 g (5.55 mmol) | Starting Material |

| Cyclohexylamine | 99.17 | 1.2 eq | 0.76 mL (6.66 mmol) | Nucleophile |

| EDC·HCl | 191.70 | 1.2 eq | 1.28 g (6.66 mmol) | Coupling Agent |

| HOBt | 135.13 | 1.2 eq | 0.90 g (6.66 mmol) | Activating Additive |

| DIPEA | 129.24 | 2.0 eq | 1.93 mL (11.10 mmol) | Non-nucleophilic Base |

| Dichloromethane (DCM) | N/A | N/A | 20 mL | Solvent |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation

-

Dissolution : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve mono-methyl isophthalate (1.00 g, 5.55 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere.

-

Cooling : Submerge the flask in an ice-water bath to cool the reaction mixture to 0 °C. Causality: Cooling minimizes the exothermic degradation of the coupling reagents and suppresses the formation of the inactive N-acylurea byproduct[2].

-

Activation : Add HOBt (0.90 g, 6.66 mmol) to the stirring solution, followed by the portion-wise addition of EDC·HCl (1.28 g, 6.66 mmol) over 5 minutes. Stir the suspension at 0 °C for 15 minutes to allow the formation of the OBt-active ester.

-

Base Addition : Add DIPEA (1.93 mL, 11.10 mmol) dropwise via syringe.

Phase 2: Amidation

-

Nucleophilic Attack : Add cyclohexylamine (0.76 mL, 6.66 mmol) dropwise to the activated ester solution at 0 °C.

-

Propagation : Remove the ice-water bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 12–16 hours.

-

Monitoring : Verify reaction completion via Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material spot (UV active, lower

) should be completely consumed, replaced by a new product spot (UV active, higher

Phase 3: Workup & Purification (Self-Validating System)

The workup is designed as a self-validating purification system where each wash specifically targets a known byproduct or unreacted reagent[2]: 8. Quenching & Dilution : Dilute the reaction mixture with an additional 20 mL of DCM. 9. Acid Wash (Citric Acid) : Wash the organic layer with 10% aqueous citric acid (2 × 20 mL). Causality: The mildly acidic wash protonates unreacted cyclohexylamine and DIPEA, rendering them water-soluble and extracting them cleanly into the aqueous phase. 10. Base Wash (NaHCO₃) : Wash the organic layer with saturated aqueous sodium bicarbonate (2 × 20 mL). Causality: This deprotonates any unreacted mono-methyl isophthalate and the liberated HOBt byproduct, pulling them into the aqueous phase. 11. Brine Wash : Wash with saturated aqueous NaCl (20 mL) to remove residual water from the organic layer. 12. Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 13. Final Purification : If necessary, purify the crude residue via flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to afford pure this compound as a white solid.

Analytical Characterization (Expected Data)

-

LC-MS (ESI+) : Expected m/z[M+H]⁺ = 262.1.

-

¹H NMR (400 MHz, CDCl₃) : Expected signals include a singlet for the methyl ester (~3.9 ppm, 3H), a broad doublet for the amide NH (~6.0 ppm, 1H), a multiplet for the cyclohexyl alpha-proton (~3.9-4.0 ppm, 1H), and aromatic protons corresponding to the 1,3-disubstituted benzene ring (7.4 - 8.4 ppm, 4H).

Troubleshooting & Optimization

-

Low Yield / Messy TLC : If thermal degradation is suspected, ensure the reaction is kept strictly at room temperature and not heated. Do not use a rotary evaporator bath above 40 °C during concentration, as excess heat can degrade residual intermediates[5].

-

Sluggish Reaction : If the amine is exceptionally sterically hindered, a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 eq) can be added to accelerate the acyl transfer process[3]. However, for standard primary amines like cyclohexylamine, HOBt alone is highly efficient.

-

Solvent Alternatives : If the starting material exhibits poor solubility in DCM, anhydrous DMF can be substituted. Note that DMF requires a more rigorous aqueous workup (e.g., 5 × 50 mL water washes or a 5% LiCl wash) to remove the solvent prior to concentration[4].

References[1] Title: CAS 925159-60-0 | Sigma-Aldrich: this compound

Sources

- 1. CAS 925159-60-0 | Sigma-Aldrich [sigmaaldrich.cn]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

Application Note: High-Efficiency Synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate

Executive Summary

This application note details the optimized protocol for the synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate , a functionalized benzamide intermediate often utilized in medicinal chemistry scaffolds.

The synthesis couples 3-(methoxycarbonyl)benzoic acid (Mono-methyl isophthalate) with cyclohexylamine . While traditional acid chloride methods (SOCl₂) are viable for bulk scale, this guide prioritizes a HATU-mediated coupling for Research & Development (R&D) contexts. This method offers superior functional group tolerance, milder conditions, and higher throughput potential compared to carbodiimide (EDC/DCC) or acid chloride routes.

Target Molecule Profile

| Property | Detail |

| Target Name | This compound |

| Core Structure | Benzamide with a meta-methyl ester |

| Reaction Type | Amide Coupling (Acylation) |

| Key Challenges | Chemoselectivity (avoiding hydrolysis of the methyl ester); Purification of urea byproducts (if using DCC). |

Strategic Analysis & Mechanism

Why HATU?

For this specific substrate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling agent of choice.

-

Reactivity: The meta-substituted electron-withdrawing ester group on the benzoic acid slightly deactivates the carboxylic acid. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion faster than EDC/HOBt [1].

-

Selectivity: HATU operates under basic conditions (with DIPEA) at room temperature, minimizing the risk of transesterification or hydrolysis of the methyl ester moiety, which can occur under the harsh reflux conditions of acid chloride generation.

Reaction Mechanism (HATU Activation)

The reaction proceeds via the in situ formation of an activated OAt-ester.

Figure 1: Mechanistic pathway of HATU-mediated amide coupling.[1] The carboxylate attacks HATU to form an unstable intermediate, which rearranges to the active 7-HOAt ester, subsequently attacked by the amine.

Experimental Protocol (Method A: HATU)

This is the standard protocol for milligram to gram-scale synthesis.

Reagents & Stoichiometry[2]

| Component | Role | Equiv. | MW ( g/mol ) |

| 3-(Methoxycarbonyl)benzoic acid | Limiting Reagent | 1.0 | 180.16 |

| Cyclohexylamine | Nucleophile | 1.1 - 1.2 | 99.17 |

| HATU | Coupling Agent | 1.1 - 1.2 | 380.23 |

| DIPEA (Hünig's Base) | Base | 2.0 - 3.0 | 129.24 |

| DMF (Anhydrous) | Solvent | -- | -- |

Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 3.0-4.0 equivalents.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask or vial and purge with Nitrogen (

). Add a magnetic stir bar. -

Dissolution: Add 3-(methoxycarbonyl)benzoic acid (1.0 equiv) and dissolve in anhydrous DMF (concentration ~0.1 M to 0.2 M).

-

Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv) in one portion.

-

Observation: The solution typically turns yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.

-

-

Coupling: Add cyclohexylamine (1.1 equiv) dropwise.

-

Exotherm: A mild exotherm may be observed.

-

-

Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.

-

Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The limiting acid spot should disappear.

-

-

Workup (Extraction):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx.[2] 10x reaction volume).

-